molecular formula C7H12ClN B1347572 5-Chloro-2,2-dimethylpentanenitrile CAS No. 4207-54-9

5-Chloro-2,2-dimethylpentanenitrile

Cat. No. B1347572
Key on ui cas rn: 4207-54-9
M. Wt: 145.63 g/mol
InChI Key: AGJFOWMZIAASOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344580B1

Procedure details

Isobutyronitrile (13.8 g, 0.20 mole), and 1-bromo-3-chloropropane (34.5 g, 0.22) are added sequentially to a stirred 1 M solution of lithium bis(trimethylsilylamide) (200 ml, 0.20 mole) in hexanes, stirred for two hours at 69° C. and quenched with water. The phases are separated and the organic phase is concentrated in vacuo to afford the title product as an oil, 38.9 g (64% pure, 85.7% yield), identified via gas chromatography.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium bis(trimethylsilylamide)
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85.7%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].Br[CH2:7][CH2:8][CH2:9][Cl:10].C[Si]([NH-])(C)C.C[Si]([NH-])(C)C.[Li+].[Li+]>>[Cl:10][CH2:9][CH2:8][CH2:7][C:2]([CH3:4])([CH3:3])[C:1]#[N:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
34.5 g
Type
reactant
Smiles
BrCCCCl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lithium bis(trimethylsilylamide)
Quantity
200 mL
Type
reactant
Smiles
C[Si](C)(C)[NH-].C[Si](C)(C)[NH-].[Li+].[Li+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
69 °C
Stirring
Type
CUSTOM
Details
stirred for two hours at 69° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCC(C#N)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.